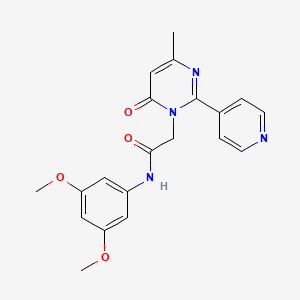

N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfanylacetamide derivatives often involves multi-step chemical reactions starting from basic chemical precursors. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides includes esterification, treatment with hydrazine hydrate, and finally substitution at the thiol position with electrophiles to yield various N-substituted derivatives. This process demonstrates the complexity and versatility of synthesizing sulfanylacetamide compounds, potentially applicable to N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide (Siddiqui et al., 2014).

Molecular Structure Analysis

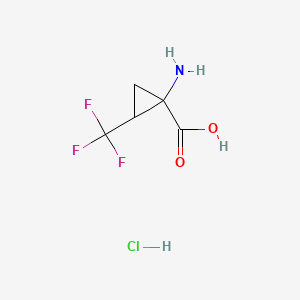

Molecular structure analysis of sulfanylacetamide derivatives, like the title compound, often utilizes techniques such as X-ray crystallography. For example, crystal structures of related compounds show a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Such structural details provide insights into the molecular conformation that influences the chemical behavior and potential interactions of these molecules (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving sulfanylacetamide derivatives can lead to a variety of outcomes based on the reactants and conditions employed. For instance, intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can yield pyridin-2(1H)-ones, indicating the reactivity of such compounds under base-catalyzed conditions and their potential for generating heterocyclic compounds (Savchenko et al., 2020).

Applications De Recherche Scientifique

Vibrational Spectroscopy and Computational Chemistry

The compound has been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. These studies are complemented by ab initio calculations using density functional theory (DFT), which helps in understanding the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such detailed analysis reveals the compound's stereo-electronic interactions leading to stability, confirmed using natural bond orbital (NBO) analysis. This insight is crucial for designing compounds with desired physical and chemical properties (Mary, Pradhan, & James, 2022).

Pharmacological Evaluation

Research involving the synthesis and pharmacological evaluation of derivatives indicates their potential antibacterial and anti-enzymatic activities. These activities provide a foundational understanding for developing compounds with specific therapeutic applications. The hemolytic study associated with these derivatives offers valuable information regarding their cytotoxic behavior, which is essential in drug development processes (Nafeesa et al., 2017).

Synthesis of Novel Compounds

The exploration in synthesizing novel series of derivatives emphasizes the compound's utility as a base for further chemical modifications. These efforts are directed towards improving antibacterial, hemolytic, and thrombolytic activities, which are pivotal in addressing cardiovascular diseases and bacterial infections. Such studies underscore the compound’s potential in facilitating the synthesis of new drugs for treatment purposes (Aziz-Ur-Rehman et al., 2020).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-5-9(17)7-10/h4-7H,8H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKRWZDIRHVTNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)